1-(2-Amino-4-methoxyphenyl)ethanone
Overview
Description
1-(2-Amino-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H11NO2. It is a derivative of acetophenone, featuring an amino group at the second position and a methoxy group at the fourth position on the phenyl ring.
Scientific Research Applications
1-(2-Amino-4-methoxyphenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its biological activity and potential as a lead compound for drug development .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Amino-4-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-amino-4-methoxybenzaldehyde with a suitable acetylating agent under acidic conditions. The reaction typically proceeds as follows:
Step 1: Dissolve 2-amino-4-methoxybenzaldehyde in an organic solvent such as ethanol.
Step 2: Add an acetylating agent, such as acetic anhydride, to the solution.
Step 3: Introduce an acid catalyst, such as sulfuric acid, to facilitate the reaction.
Step 4: Heat the reaction mixture under reflux for several hours.
Step 5: Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and the use of more efficient catalysts to enhance yield and purity. The reaction conditions are optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding 1-(2-amino-4-methoxyphenyl)ethanol.
Substitution: The amino and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents depending on the desired substitution
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 1-(2-amino-4-methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Mechanism of Action
The mechanism of action of 1-(2-amino-4-methoxyphenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and methoxy groups can influence its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are essential to understand its therapeutic potential .
Comparison with Similar Compounds
2-Amino-4-methoxyacetophenone: Similar structure but lacks the ethanone group.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Contains a hydroxy group instead of an amino group.
2-Hydroxy-4-methoxyacetophenone: Similar to 1-(2-hydroxy-4-methoxyphenyl)ethanone but lacks the ethanone group .
Uniqueness: 1-(2-Amino-4-methoxyphenyl)ethanone is unique due to the presence of both amino and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-(2-amino-4-methoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFUOGSRVUOROJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443333 | |
Record name | 1-(2-amino-4-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42465-53-2 | |
Record name | 1-(2-amino-4-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-amino-4-methoxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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